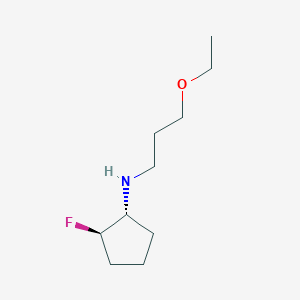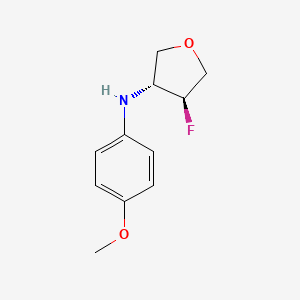![molecular formula C13H19NO B1485631 1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2163536-64-7](/img/structure/B1485631.png)
1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol (1-DMCB) is a cyclic organic compound of the cyclobutanol family. It is a colorless liquid with a faint odor, and is soluble in water and most organic solvents. Its chemical formula is C10H17NO. 1-DMCB is an important intermediate in the synthesis of a number of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in a variety of scientific research applications, including as a model compound for studying the mechanisms of organic reactions and as a starting material for the synthesis of a variety of biologically active compounds.
Applications De Recherche Scientifique
Stereodivergent Synthesis
- Bis(cyclobutane) γ-Dipeptides and Mixed γ-Oligomers : Research by Aguilera et al. (2008) focused on synthesizing diastereomeric bis(cyclobutane) γ-dipeptides from enantiomers of 3-amino-2,2-dimethyl-1-carboxylic acid, a process starting from (−)-cis-pinononic acid. This work contributes to the development of new classes of γ-peptides, expanding the potential of peptide-based drug design and synthesis (Aguilera et al., 2008).
Synthesis of Sibutramine and its Metabolites
- Cyclobutylalkylamine Synthesis : Jeffery et al. (1996) describe the synthesis of N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine (sibutramine) and its metabolites. While primarily focused on sibutramine, a treatment for obesity, this research demonstrates methods to synthesize cyclobutylalkylamine derivatives, highlighting the versatility of cyclobutane in medicinal chemistry (Jeffery et al., 1996).
Structural Studies and Analysis
- Planarity of Cyclobutane Ring : Shabir et al. (2020) investigated the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate. This study offers insights into the structural properties of cyclobutane derivatives, which are vital for understanding their chemical behavior and potential applications (Shabir et al., 2020).
Cyclobutane Amino Acids and Amino Alcohols
- Enantiopure Cyclobutane Derivatives : Balo et al. (2005) synthesized enantiopure cyclobutane amino acids and amino alcohols, showcasing the potential of cyclobutane in developing novel amino acid derivatives. These compounds can be utilized in peptide synthesis and could have implications in drug design (Balo et al., 2005).
Novel Synthesis Techniques
- Cyclobutane Analogues of Nucleosides : Boumchita et al. (1990) synthesized cyclobutyl analogs of adenosine and guanosine, illustrating the potential of cyclobutane in mimicking nucleoside structures. This approach can be significant in the development of antiviral drugs (Boumchita et al., 1990).
Propriétés
IUPAC Name |
1-[(2,3-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-3-6-12(11(10)2)14-9-13(15)7-4-8-13/h3,5-6,14-15H,4,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLZTXQSSLIPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2(CCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,3-Dimethylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)
![6-(Pyridin-2-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1485550.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)
![(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485553.png)
![(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1485556.png)
![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485559.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)
![tert-butyl N-[1-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-yl]carbamate](/img/structure/B1485563.png)
![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1485565.png)


![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B1485568.png)